molecular formula C14H9F2N5O B2652053 N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 672951-18-7

N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No.: B2652053
CAS No.: 672951-18-7
M. Wt: 301.257
InChI Key: NNFOPKOLLKRHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. This molecule is a nicotinamide derivative, a class of compounds known for diverse biological activities. Its structure incorporates a nicotinamide core linked to a 2,6-difluorophenyl group and a 1,2,4-triazole moiety. While specific biological data for this exact compound is limited, its structural features are highly informative. The 1,2,4-triazole group is a privileged scaffold in pharmacology, particularly in the design of antifungal agents . Triazole-containing compounds, such as fluconazole, are well-established inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis . The simultaneous presence of the difluorophenyl and triazole motifs suggests potential for similar biological targets. Furthermore, nicotinamide derivatives have been extensively explored for their herbicidal properties and as inhibitors of various enzymes, including sirtuins . This combination of functional groups makes this compound a versatile intermediate for developing novel small-molecule probes. Researchers can utilize this compound to investigate its mechanism of action, optimize its structure-activity relationships, and evaluate its efficacy in various biochemical and cellular assays. This product is intended for research and development purposes only. It is not intended for use in humans or animals.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O/c15-10-2-1-3-11(16)13(10)20-14(22)9-4-5-12(18-6-9)21-8-17-7-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOPKOLLKRHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Coupling with Nicotinamide: The final step involves coupling the triazole and difluorophenyl intermediates with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide against various bacterial strains. For instance:

  • Antibacterial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, it showed higher Minimum Inhibitory Concentration (MIC) values than standard antibiotics like gentamicin against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The triazole moiety has been linked to improved anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation effectively. For example:

  • Cell Lines Tested : Studies involving HeLa (cervical cancer), CEM (human T-lymphocyte), and L1210 (murine leukemia) cells revealed that compounds with the triazole structure exhibit lower IC50 values compared to their amide counterparts . This suggests enhanced potency in targeting cancer cells.

Case Study 1: Antimicrobial Screening

A recent study screened various derivatives of this compound against common pathogens. The results indicated that certain modifications to the triazole ring significantly increased antibacterial activity, with MIC values dropping below 16 µg/mL for some derivatives .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies demonstrated that the compound's derivatives were effective against multiple cancer cell lines. Notably, one derivative showed an IC50 value of 9.6 µM in HMEC-1 endothelial cells, indicating a potential therapeutic window for further development .

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazole ring and difluorophenyl group play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Compared :

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m)

  • Core Structure : Acetamide (vs. nicotinamide in the target compound).
  • Triazole Type : 1,2,3-triazol-1-yl (vs. 1,2,4-triazol-1-yl).
  • Substituents : 4-Chlorophenyl and naphthoxy groups.
  • Key Data : HRMS [M + H]+: 393.1112; IR confirms C=O (1678 cm⁻¹) and C–Cl (785 cm⁻¹) stretches.

Fluconazole

  • Core Structure : Bis-triazole fluconazole backbone.
  • Triazole Type : 1,2,4-triazole.
  • Substituents : Difluorophenyl and hydroxyl groups.
  • Key Data : Clinically significant resistance in Candida albicans due to efflux pumps and CYP51 mutations.

Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

  • Core Structure : Benzothiazole (vs. nicotinamide).
  • Substituents : Trifluoromethyl, methoxy, or phenyl groups.
  • Key Data : Patent claims suggest broad therapeutic applications, though specific targets are unspecified.

Structural Comparison Table :
Compound Core Structure Triazole Type Key Substituents Notable Features
Target Compound Nicotinamide 1,2,4-triazol-1-yl 2,6-difluorophenyl Potential CYP51 inhibition; fluorinated
Compound 6 m Acetamide 1,2,3-triazol-1-yl 4-chlorophenyl, naphthoxy Chlorine enhances electronegativity
Fluconazole Bis-triazole 1,2,4-triazole Difluorophenyl, hydroxyl Clinically relevant resistance mechanisms
Benzothiazole Derivatives Benzothiazole None Trifluoromethyl, methoxy Patent claims for diverse applications

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s difluorophenyl group likely increases logP compared to non-fluorinated analogs, improving membrane permeability.
  • Solubility : The nicotinamide core may enhance aqueous solubility relative to benzothiazole derivatives.

Biological Activity

N-(2,6-Difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS No. 672951-18-7) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antifungal and anticancer activities, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F2N5O, with a molecular weight of 301.25 g/mol. This compound features a difluorophenyl group and a triazole moiety attached to a nicotinamide backbone, which is significant for its biological activity.

Antifungal Activity

Research has indicated that compounds containing the triazole ring exhibit notable antifungal properties. For instance, studies have shown that derivatives of triazole can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Key Findings

  • In vitro Studies : this compound demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole .
  • Mechanism : The compound's mechanism involves binding to CYP51, thereby preventing ergosterol synthesis and leading to cell death in susceptible fungi .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Testing : In vitro tests on cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer) revealed that this compound exhibited moderate cytotoxicity. The results indicated an EC50 value indicating effective concentration for inducing cell death .
  • Selectivity : The selectivity index was favorable when compared to non-cancerous cells, suggesting a potential for targeted therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by structural modifications. The introduction of electron-withdrawing groups like fluorine enhances the lipophilicity and bioavailability of the compounds.

SAR Insights

  • Fluorination : The presence of difluorophenyl increases the potency of the compound against both fungal and cancer cells due to improved binding affinity to target enzymes .
  • Triazole Ring Modifications : Variations in the triazole ring structure can lead to different biological outcomes; thus, systematic studies are ongoing to optimize these derivatives for enhanced efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for producing N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, and how are intermediates characterized?

  • Methodological Answer : A two-step synthesis is commonly employed:

Amide Coupling : React 6-chloronicotinoyl chloride with 2,6-difluoroaniline in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C.

Triazole Introduction : Substitute the chloride at the 6-position with 1H-1,2,4-triazole via nucleophilic aromatic substitution using K₂CO₃ in DMF at 80°C.

  • Characterization : Intermediates are analyzed via ¹H-NMR (e.g., aromatic protons at δ 8.5–9.0 ppm, NH signal at δ 10.5 ppm), IR (amide C=O stretch at ~1670 cm⁻¹), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Aromatic protons (δ 7.5–9.0 ppm) confirm substitution patterns; triazole protons appear as sharp singlets (δ 8.2–8.5 ppm).
  • IR Spectroscopy : Key peaks include amide C=O (1665–1680 cm⁻¹) and NH stretches (3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 345.3) and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design?

  • Methodological Answer :

  • Melting Point : Determined via differential scanning calorimetry (DSC); analogs with similar structures show melting points between 193–252°C .
  • Solubility : Assessed via shake-flask method in PBS (pH 7.4) and DMSO. Conflicting solubility data can arise from polymorphic forms, necessitating X-ray powder diffraction (XRPD) analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for antifungal activity (e.g., M27 microdilution) with defined inoculum sizes (1–5 × 10³ CFU/mL).
  • Data Normalization : Include positive controls (e.g., fluconazole) and normalize activity to cell viability assays (MTT/XTT) to control for cytotoxicity .

Q. What strategies identify degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).
  • Analytical Workflow : Use UPLC-PDA-MS/MS with a C18 column (0.1% formic acid gradient) to detect hydrolyzed amide derivatives (e.g., nicotinic acid analogs) and triazole oxidation products .

Q. Which computational approaches predict CYP450 inhibition potential, and how are results validated experimentally?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) against CYP51 (PDB: 1EA1) to assess triazole coordination to the heme iron.
  • Validation : Measure NADPH depletion at 340 nm in recombinant CYP51 assays or quantify ergosterol via GC-MS in Candida albicans cultures .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • LogP Optimization : Modify substituents on the triazole or difluorophenyl groups; measure partition coefficients via HPLC (C18 column, isocratic methanol/water).
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion over 60 minutes .

Q. What experimental designs reconcile conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate (72-hour exposure) across multiple lines (e.g., HepG2, HEK293).
  • Mechanistic Studies : Combine RNA-seq with pathway analysis (KEGG/GO) to identify cell-specific targets (e.g., apoptosis vs. oxidative stress pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.